molecular formula C11H13F3 B1651286 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene CAS No. 125325-26-0

1-(2-Methylpropyl)-4-(trifluoromethyl)benzene

Cat. No.: B1651286
CAS No.: 125325-26-0
M. Wt: 202.22 g/mol
InChI Key: POVFWAQIEYIPBL-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-(trifluoromethyl)benzene, also known as p-tolyltrifluoromethyl ketone, is a chemical compound with the molecular formula C10H11F3O. It is a white crystalline solid and is commonly used as a reagent in organic chemistry. The compound has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles in organic reactions. The compound has also been shown to inhibit the growth of certain cancer cells and may have potential as an anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that the compound has low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. The compound is also relatively inexpensive and easy to obtain. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene. One area of interest is the development of new drugs and pharmaceuticals based on the compound's anticancer properties. Another potential direction is the synthesis of new compounds using this compound as a reagent. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.

Scientific Research Applications

1-(2-Methylpropyl)-4-(trifluoromethyl)benzene has been extensively studied for its potential applications in various scientific research fields. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. The compound has also been studied for its potential use in the development of new drugs and pharmaceuticals.

Properties

IUPAC Name

1-(2-methylpropyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVFWAQIEYIPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597167
Record name 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125325-26-0
Record name 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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